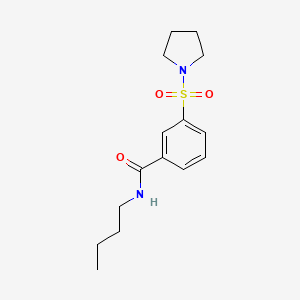
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DPA belongs to the class of organic compounds known as acrylonitriles, which are widely used in the production of polymers, plastics, and fibers. In recent years, DPA has gained attention for its unique properties and potential use in scientific research.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to work by interacting with the electron transport chain in cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the mitochondrial complex III, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and purification, which makes it suitable for scientific research. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One potential area of research is in the development of organic semiconductors for electronic devices. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as a building block for these materials, and further research is needed to optimize its properties for specific applications. Another potential area of research is in the development of therapeutic agents based on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The anti-inflammatory and antioxidant properties of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been optimized to obtain high yields and purity, making it suitable for scientific research.
科学研究应用
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-12(9-17(16)23-2)8-14(11-18)13-4-3-5-15(10-13)19(20)21/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAUEBUBSTRFQ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)






![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)